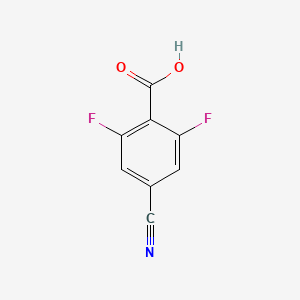

4-Cyano-2,6-difluorobenzoic acid

Overview

Description

Synthesis Analysis

The synthesis of 4-Cyano-2,6-difluorobenzoic acid involves a reaction sequence starting from 3,5-difluoro-4-formylbenzonitrile . The sequence includes the addition of an aqueous solution of potassium dihydrogen phosphate and sodium chlorite in dimethylsulfoxide .Molecular Structure Analysis

The molecular structure of 4-Cyano-2,6-difluorobenzoic acid consists of eight carbon atoms, three hydrogen atoms, two fluorine atoms, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis

4-Cyano-2,6-difluorobenzoic acid is a solid substance at room temperature .Scientific Research Applications

- Degradation Product : 4-Cyano-2,6-difluorobenzoic acid is a major degradation product of diflubenzuron, an insecticide used to control pests in agriculture and forestry .

Agrochemicals and Pesticides

Pharmaceutical Research

Safety and Hazards

The safety information for 4-Cyano-2,6-difluorobenzoic acid indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding dust formation and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

4-Cyano-2,6-difluorobenzoic acid is a versatile compound that has seen an increasing amount of scientific research in recent years. It is a valuable intermediate for the synthesis of medicines, including antibacterials . Future research may focus on exploring its potential applications in the synthesis of biologically active compounds and functional materials .

Mechanism of Action

Target of Action

The primary target of 4-Cyano-2,6-difluorobenzoic acid is the UDP-N-acetylmuramoylalanine–D-glutamate ligase . This enzyme plays a crucial role in the biosynthesis of bacterial cell walls, making it a potential target for antibacterial drugs .

Mode of Action

It is believed to interact with its target enzyme, possibly inhibiting its function . This could lead to disruption of bacterial cell wall synthesis, affecting the viability of the bacteria .

Biochemical Pathways

The compound is involved in the peptidoglycan biosynthesis pathway . By targeting the UDP-N-acetylmuramoylalanine–D-glutamate ligase, it potentially disrupts the formation of peptidoglycan, a key component of bacterial cell walls . This disruption could lead to bacterial cell lysis and death .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Result of Action

The result of the compound’s action is likely the inhibition of bacterial growth due to the disruption of cell wall synthesis . This could potentially make it effective against a range of bacterial infections .

Action Environment

The action of 4-Cyano-2,6-difluorobenzoic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and efficacy . Additionally, the presence of other substances or drugs could potentially impact its action through drug-drug interactions .

properties

IUPAC Name |

4-cyano-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDLXGDIYHMIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659326 | |

| Record name | 4-Cyano-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181073-82-5 | |

| Record name | 4-Cyano-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyano-2,6-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Biphenyl-4-ylethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B574484.png)

![3,3'-Dimethyl[1,1'-biphenyl]-2,2'-dithiol](/img/structure/B574485.png)

![N-[(R)-1-Formylbutyl]carbamic acid tert-butyl ester](/img/structure/B574490.png)

![L-Methionine, N-[1-[[(1,1-dimethylethyl)amino]carbonyl]-2-methylpropyl]-, methyl ester, (S)- (9CI)](/img/no-structure.png)